

Application Notes and Protocols: 2-sec-Butylcyclohexanone and Asymmetric Synthesis

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Compound of Interest

Compound Name: 2-sec-Butylcyclohexanone

Cat. No.: B081716

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Initial Assessment: A comprehensive review of available scientific literature and chemical databases reveals no established use of **2-sec-butylcyclohexanone** as a chiral auxiliary for asymmetric synthesis. While it is a chiral molecule and used as an intermediate in organic synthesis, particularly in the fragrance industry, its application to induce stereoselectivity in reactions such as alkylations, aldol reactions, or Diels-Alder reactions is not documented.[1][2]

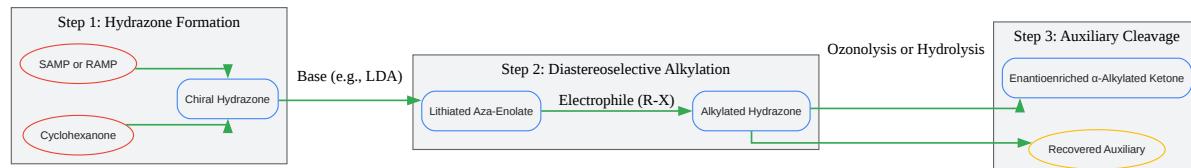
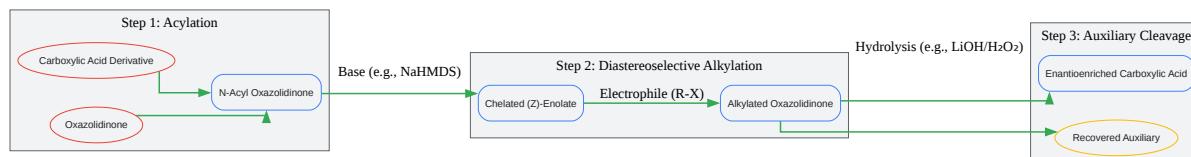
This document, therefore, provides an overview of well-established and reliable methods for the asymmetric α -alkylation of cyclohexanones, a fundamental transformation in the synthesis of chiral molecules. These methods utilize proven chiral auxiliaries to achieve high levels of stereocontrol. Additionally, information on the synthesis and properties of **2-sec-butylcyclohexanone** is presented.

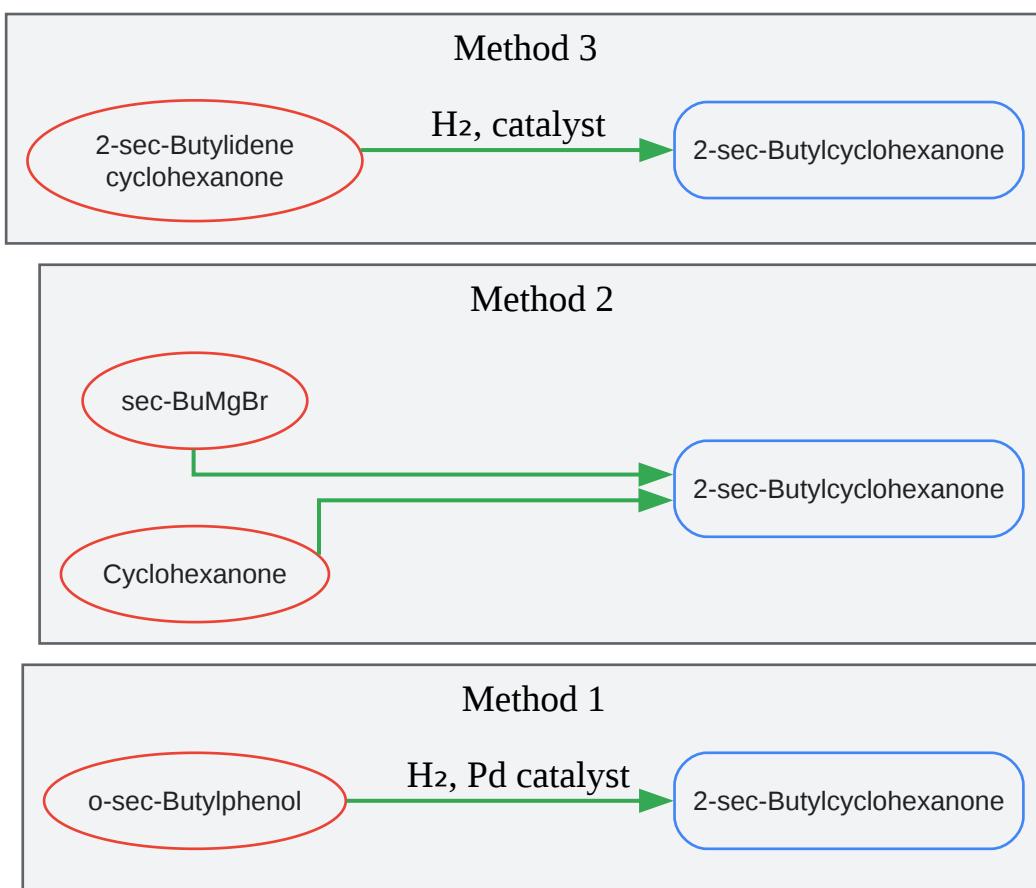
Part 1: Established Methodologies for Asymmetric α -Alkylation of Cyclohexanones

The enantioselective synthesis of α -alkylated cyclohexanones is a critical process in the development of pharmaceuticals and natural products.[3] Chiral auxiliaries are a powerful tool to achieve this, temporarily imparting chirality to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[4] Two of the most successful and widely adopted methodologies are the use of Evans oxazolidinones and SAMP/RAMP hydrazones.[3]

Pioneered by David A. Evans, this method involves the attachment of a chiral oxazolidinone to a carboxylic acid derivative to form an N-acyloxazolidinone.^[4] Diastereoselective enolization followed by alkylation and subsequent removal of the auxiliary provides enantiomerically enriched α -substituted carboxylic acids, which can then be converted to the corresponding ketones. While not a direct alkylation of cyclohexanone, it is a robust method for creating the desired chiral center.^[3]

Logical Workflow:





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References

- 1. Buy 2-sec-Butylcyclohexanone | 14765-30-1 [smolecule.com]
- 2. CAS 14765-30-1: 2-sec-Butylcyclohexanone | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

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